5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid

Catalog No.
S3154889
CAS No.
1519880-49-9
M.F
C6H5NO5
M. Wt
171.108
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid

CAS Number

1519880-49-9

Product Name

5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid

IUPAC Name

5-methoxycarbonyl-1,2-oxazole-3-carboxylic acid

Molecular Formula

C6H5NO5

Molecular Weight

171.108

InChI

InChI=1S/C6H5NO5/c1-11-6(10)4-2-3(5(8)9)7-12-4/h2H,1H3,(H,8,9)

InChI Key

KBAOVIWEXKKXHA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=NO1)C(=O)O

Solubility

not available
  • Synthesis

    Some studies explore methods for synthesizing 5-MCCA. These methods typically involve condensation reactions between various starting materials. For instance, one paper describes the synthesis of 5-MCCA from ethyl oxalate and hydroxylamine hydrochloride [].

  • Properties

    Research also investigates the chemical properties of 5-MCCA. This includes its structure, spectroscopic properties, and reactivity. For example, another study describes the crystal structure and spectroscopic analysis of 5-MCCA [].

5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom. The structure features a methoxycarbonyl group and two carboxylic acid functional groups, indicating its potential as a versatile building block in organic synthesis. Though specific literature on this compound is limited, it falls within the class of dihydrooxazole carboxylic acids, which are known for their diverse chemical properties and potential applications in pharmaceuticals and agrochemicals.

The chemical reactivity of 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid can be inferred from its functional groups. Generally, dihydrooxazole derivatives can undergo various reactions, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Nucleophilic substitutions: Particularly at the carbon adjacent to the nitrogen atom in the oxazole ring.

Due to the lack of specific studies on this compound's reactions, further experimental investigations would be necessary to elucidate its reactivity profile.

Synthesis methods for 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid can be derived from general strategies used for dihydrooxazole carboxylic acids. Common approaches include:

  • Cyclization Reactions: Involving amides and carboxylic acids.
  • Microwave-Assisted Synthesis: A method that has been optimized for creating substituted oxazoles and could be adapted for this compound .
  • Domino Reactions: These reactions allow for the simultaneous formation of multiple bonds and could be utilized in synthesizing complex derivatives .

Experimental synthesis would require careful optimization to achieve high yields and purity.

Several compounds share structural similarities with 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsNotable Properties/Uses
5-Methyl-1,2-oxazole-3-carboxylic acidContains a methyl group at position 5Inhibitor of monoamine oxidase; potential neuroprotective effects
3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazoleDihydro derivative with similar functional groupsPotentially useful in organic synthesis; limited research available
5-Methylisoxazole-3-carboxylic acidIsoxazole ring structure; methyl substitution at position 5Known for its biological activity as a ligand for transition metals

The uniqueness of 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid lies in its specific substitution pattern and the presence of both methoxycarbonyl and carboxylic acid groups, which may confer distinct chemical reactivity and potential biological properties compared to its analogs. Further research is required to fully understand its characteristics and applications.

XLogP3

0.4

Dates

Modify: 2023-08-18

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